molecular formula C10H9NO2 B145743 Ethyl 4-cyanobenzoate CAS No. 7153-22-2

Ethyl 4-cyanobenzoate

Cat. No.: B145743
CAS No.: 7153-22-2
M. Wt: 175.18 g/mol
InChI Key: JLSSWDFCYXSLQX-UHFFFAOYSA-N
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Description

Ethyl 4-cyanobenzoate is an organic compound with the molecular formula C10H9NO2. It is also known as benzoic acid, 4-cyano-, ethyl ester. This compound is characterized by a benzene ring substituted with a cyano group and an ethyl ester group. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-cyanobenzoate can be synthesized through the esterification of 4-cyanobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired product. The general reaction is as follows:

4-Cyanobenzoic acid+EthanolH2SO4Ethyl 4-cyanobenzoate+Water\text{4-Cyanobenzoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-Cyanobenzoic acid+EthanolH2​SO4​​Ethyl 4-cyanobenzoate+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.

Major Products Formed:

Scientific Research Applications

Ethyl 4-cyanobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-cyanobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Ethyl 4-cyanobenzoate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    4-Cyanobenzoic acid: Lacks the ester group, making it more acidic and reactive in certain conditions.

    Ethyl 4-aminobenzoate: Contains an amine group instead of a cyano group, leading to different reactivity and applications.

Uniqueness: this compound is unique due to its combination of a cyano group and an ethyl ester group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various research applications .

Properties

IUPAC Name

ethyl 4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSSWDFCYXSLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10221769
Record name Ethyl 4-cyanobenzoate
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7153-22-2
Record name Benzoic acid, 4-cyano-, ethyl ester
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Record name Ethyl 4-cyanobenzoate
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Record name Ethyl 4-cyanobenzoate
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Record name Ethyl 4-cyanobenzoate
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Synthesis routes and methods I

Procedure details

To a 250 mL round bottom flask charged with 4-cyanobenzoic acid (19.36 g, 0.13 mol) in abs. ethanol (100 mL) was added concentrated sulfuric acid (3 mL). This mixture was heated to reflux for a period of 28 h, then allowed to cool to room temperature overnight. The solvent was removed via rotary evaporation and the resulting off-white residue was taken up in diethyl ether (500 mL). This was then washed with saturated sodium bicarbonate/water solution (5×100 mL), then brine (1×100 mL), and dried over magnesium sulfate. Filtration and concentration yielded an off-white solid. Recrystallization from 95% ethanol (50 mL) yielded product as white crystals (16.85 g, 3%). 1H NMR (400 MHz, CDCl3, δ in ppm) 8.14 (AA′XX′, J=8.6 Hz, 2H), 7.74 (AA′XX′), J=8.6 Hz, 2H), 4.42 (q, J=7.1 Hz, 2H), 1.41 (t, J=7.1 Hz, 3H).
Quantity
19.36 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
3%

Synthesis routes and methods II

Procedure details

p-Cyanobenzamide (73.0 g, 0.5 mol) which has a purity of 99% or more and ethanol (657.0 g) were placed in a 2 l-separable flask, and the mixture was allowed to react at 78° C. for 19 hours while a 95% sulfuric acid (51.6 g) was added thereto with stirring. Gas chromatographic analysis revealed that the reaction mixture contained 66.5 g of ethyl p-cyanobenzoate (yield 76%).
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
51.6 g
Type
reactant
Reaction Step Two
Quantity
657 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

p-Cyanobenzamide (73.0 g, 0.5 mol) which has a purity of 99% or more and ethanol (460.3 g) were placed in a 2 l-separable flask, and the mixture was allowed to react at 78° C. for 12 hours while a 20% hydrochloric acid/ethanol solution (162.4 g) prepared in advance was added thereto with stirring. Gas chromatographic analysis revealed that the reaction mixture contained 83.1 g of ethyl p-cyanobenzoate (yield 95%). Subsequently, the reaction mixture was concentrated under reduced pressure, and water was added thereto. The resultant mixture was dissolved through heating, and cooled for crystallization, to thereby obtain 74.7 g of ethyl p-cyanobenzoate having a purity of 99.5% (yield 85%).
Quantity
73 g
Type
reactant
Reaction Step One
Name
hydrochloric acid ethanol
Quantity
162.4 g
Type
reactant
Reaction Step Two
Quantity
460.3 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method described in the research?

A1: The research focuses on optimizing the synthesis of Ethyl 4-cyanobenzoate via the Sandmeyer reaction using Ethyl 4-aminobenzoate as a starting material []. The authors state that they achieved improvements in both the procedure and the overall yield of the synthesis. This suggests that their modified method could be more efficient and cost-effective for producing this compound.

Q2: Are there other methods for synthesizing this compound?

A2: While the provided abstract focuses on the Sandmeyer reaction [], it's important to note that other synthesis routes for this compound might exist. Exploring alternative synthetic pathways could be an area of further research, potentially leading to even more efficient and sustainable production methods.

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